molecular formula C25H20BrFN2O2 B5024720 (E)-3-[3-bromo-4-[(2-fluorophenyl)methoxy]phenyl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide

(E)-3-[3-bromo-4-[(2-fluorophenyl)methoxy]phenyl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide

Cat. No.: B5024720
M. Wt: 479.3 g/mol
InChI Key: MZEMCCCCSDFROM-UDWIEESQSA-N
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Description

(E)-3-[3-bromo-4-[(2-fluorophenyl)methoxy]phenyl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide is a complex organic compound characterized by its unique structural features This compound contains a bromo-substituted phenyl ring, a fluorophenyl methoxy group, a cyano group, and a dimethylphenyl amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[3-bromo-4-[(2-fluorophenyl)methoxy]phenyl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide typically involves multiple steps:

    Formation of the Bromo-Substituted Phenyl Ring: This step involves the bromination of a suitable phenyl precursor using bromine or a brominating agent under controlled conditions.

    Introduction of the Fluorophenyl Methoxy Group: The fluorophenyl methoxy group is introduced through a nucleophilic substitution reaction, where a fluorophenyl methanol derivative reacts with the bromo-substituted phenyl ring.

    Formation of the Cyano Group: The cyano group is introduced via a nucleophilic addition reaction, typically using a cyanide source such as sodium cyanide or potassium cyanide.

    Formation of the Dimethylphenyl Amide Group: The final step involves the formation of the amide bond through a condensation reaction between the cyano-substituted intermediate and a dimethylphenyl amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amide groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The bromo and fluoro groups can participate in substitution reactions, where they are replaced by other functional groups using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides under appropriate solvent conditions.

Major Products

    Oxidation: Formation of carboxylic acids, aldehydes, or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new substituted derivatives with varied functional groups.

Scientific Research Applications

(E)-3-[3-bromo-4-[(2-fluorophenyl)methoxy]phenyl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of (E)-3-[3-bromo-4-[(2-fluorophenyl)methoxy]phenyl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular signaling pathways.

    Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-[3-bromo-4-[(2-fluorophenyl)methoxy]phenyl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide is unique due to its combination of bromo, fluoro, cyano, and amide functional groups, which confer specific chemical reactivity and biological activity not found in simpler analogs.

Properties

IUPAC Name

(E)-3-[3-bromo-4-[(2-fluorophenyl)methoxy]phenyl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrFN2O2/c1-16-7-9-23(17(2)11-16)29-25(30)20(14-28)12-18-8-10-24(21(26)13-18)31-15-19-5-3-4-6-22(19)27/h3-13H,15H2,1-2H3,(H,29,30)/b20-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEMCCCCSDFROM-UDWIEESQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3F)Br)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3F)Br)/C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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